

# GPR18: Validated Receptor for the Pro-Resolving Mediator Resolvin D2

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## Compound of Interest

Compound Name: *Resolvin D2 Methyl Ester*

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A comprehensive analysis of experimental data solidifies GPR18 as the specific receptor for Resolvin D2 (RvD2), a potent lipid mediator involved in the resolution of inflammation. Comparative studies demonstrate a high degree of specificity in this ligand-receptor pairing, with alternative G protein-coupled receptors (GPCRs) showing negligible interaction.

Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, plays a crucial role in orchestrating the return to tissue homeostasis following inflammation. Its therapeutic potential in a range of inflammatory diseases has spurred significant research into its molecular mechanisms of action, with the identification of its cognate receptor being a critical step. Extensive experimental evidence has now validated the G protein-coupled receptor 18 (GPR18) as the primary and specific receptor for RvD2.

## Initial Receptor Screening and Specificity

The journey to pinpoint GPR18 as the RvD2 receptor began with an unbiased screening of a panel of orphan GPCRs. In a key study by Chiang et al. (2015), a  $\beta$ -arrestin-based screening assay was employed, which measures receptor activation upon ligand binding. This initial screen identified GPR18, GPR26, and GPR30 as potential candidates that responded to RvD2.

[\[1\]](#)[\[2\]](#)

However, subsequent dose-response experiments revealed the highly specific nature of the RvD2-GPR18 interaction. While RvD2 activated GPR18 in a concentration-dependent manner, it failed to elicit a response from cells overexpressing GPR26 or GPR30, effectively ruling them out as bona fide RvD2 receptors.[1][2]

Further validating this specificity, other structurally related resolvins, such as Resolvin D1 (RvD1) and Resolvin D3 (RvD3), did not activate GPR18, indicating that the receptor can distinguish between closely related lipid mediators.[1][2]

## Quantitative Comparison of Receptor Activation

The following table summarizes the quantitative data from dose-response experiments, highlighting the specific activation of GPR18 by RvD2 compared to other potential receptors.

| Ligand      | Receptor | Parameter  | Value                      | Reference |
|-------------|----------|------------|----------------------------|-----------|
| Resolvin D2 | GPR18    | EC50       | ~2.0 x 10 <sup>-13</sup> M | [1][3]    |
| Resolvin D2 | GPR26    | Activation | No significant activation  | [1][2]    |
| Resolvin D2 | GPR30    | Activation | No significant activation  | [1][2]    |
| Resolvin D1 | GPR18    | Activation | No significant activation  | [1][2]    |
| Resolvin D3 | GPR18    | Activation | No significant activation  | [1][2]    |

## Binding Affinity and Competitive Inhibition

Direct binding assays using radiolabeled RvD2 (<sup>3</sup>H]-RvD2) further solidified the specific interaction with GPR18. Scatchard analysis of saturation binding experiments determined the dissociation constant (Kd) to be approximately 10 nM, indicating a high-affinity interaction.[1][4]

Competitive binding assays were crucial in demonstrating that other SPMs do not interact with GPR18. Unlabeled RvD2 effectively competed with [<sup>3</sup>H]-RvD2 for binding to GPR18, as

expected. In contrast, other SPMs, including RvD1, RvD3, Maresin 1 (MaR1), and Protectin D1 (PD1), did not displace the radiolabeled RvD2, confirming that they do not bind to GPR18.[1]

| Competitor Ligand | Receptor | Binding Inhibition of [ <sup>3</sup> H]-RvD2 | Reference |
|-------------------|----------|--|-----------|
| Unlabeled RvD2    | GPR18    | Yes  | [1]       |
| Resolvin D1       | GPR18    | No   | [1]       |
| Resolvin D3       | GPR18    | No   | [1]       |
| Maresin 1         | GPR18    | No   | [1]       |
| Protectin D1      | GPR18    | No   | [1]       |

## Functional Validation in Cellular and In Vivo Models

The functional consequences of the RvD2-GPR18 interaction have been extensively documented. In human macrophages, RvD2 stimulates phagocytosis and efferocytosis (the clearance of apoptotic cells), and these effects are dependent on GPR18 expression.[1][5] Overexpression of GPR18 enhances these pro-resolving functions, while knockdown of GPR18 abrogates them.[1][5]

Furthermore, studies using GPR18-deficient mice have provided in vivo validation. The protective effects of RvD2 in models of bacterial infection and inflammation are lost in mice lacking GPR18, demonstrating the critical role of this receptor in mediating the beneficial actions of RvD2.[1][5][6]

## Experimental Protocols

A summary of the key experimental methodologies used to validate the RvD2-GPR18 interaction is provided below.

### GPCR Activation Assay ( $\beta$ -arrestin Recruitment)

This assay measures the recruitment of  $\beta$ -arrestin to the GPCR upon ligand-induced activation.

- Cells (e.g., CHO cells) are co-transfected with a plasmid encoding the GPCR of interest fused to a fragment of a reporter enzyme and a second plasmid encoding  $\beta$ -arrestin fused to the complementary fragment of the reporter.
- Upon ligand binding and receptor activation,  $\beta$ -arrestin is recruited to the GPCR, bringing the two enzyme fragments into proximity and reconstituting a functional enzyme.
- A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured, which is proportional to the extent of receptor activation.

## Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor.

- Membranes from cells overexpressing the receptor of interest (e.g., GPR18) are prepared.
- The membranes are incubated with increasing concentrations of a radiolabeled ligand (e.g., [<sup>3</sup>H]-RvD2) to determine total binding.
- A parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand to determine non-specific binding.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- For competitive binding, a fixed concentration of the radiolabeled ligand is incubated with the membranes in the presence of varying concentrations of unlabeled competitor ligands.

## Macrophage Phagocytosis Assay

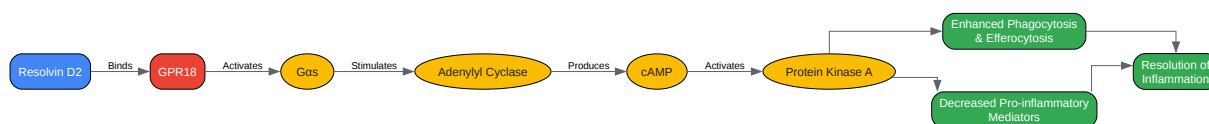
This functional assay assesses the ability of macrophages to engulf particles.

- Human monocyte-derived macrophages are cultured.
- To modulate GPR18 expression, cells can be transfected with GPR18-expressing plasmids or with shRNA targeting GPR18.
- The macrophages are treated with RvD2 or a vehicle control.

- Fluorescently labeled particles (e.g., zymosan or E. coli) or apoptotic cells are added to the macrophage cultures.
- After an incubation period, non-engulfed particles are washed away, and the extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages.

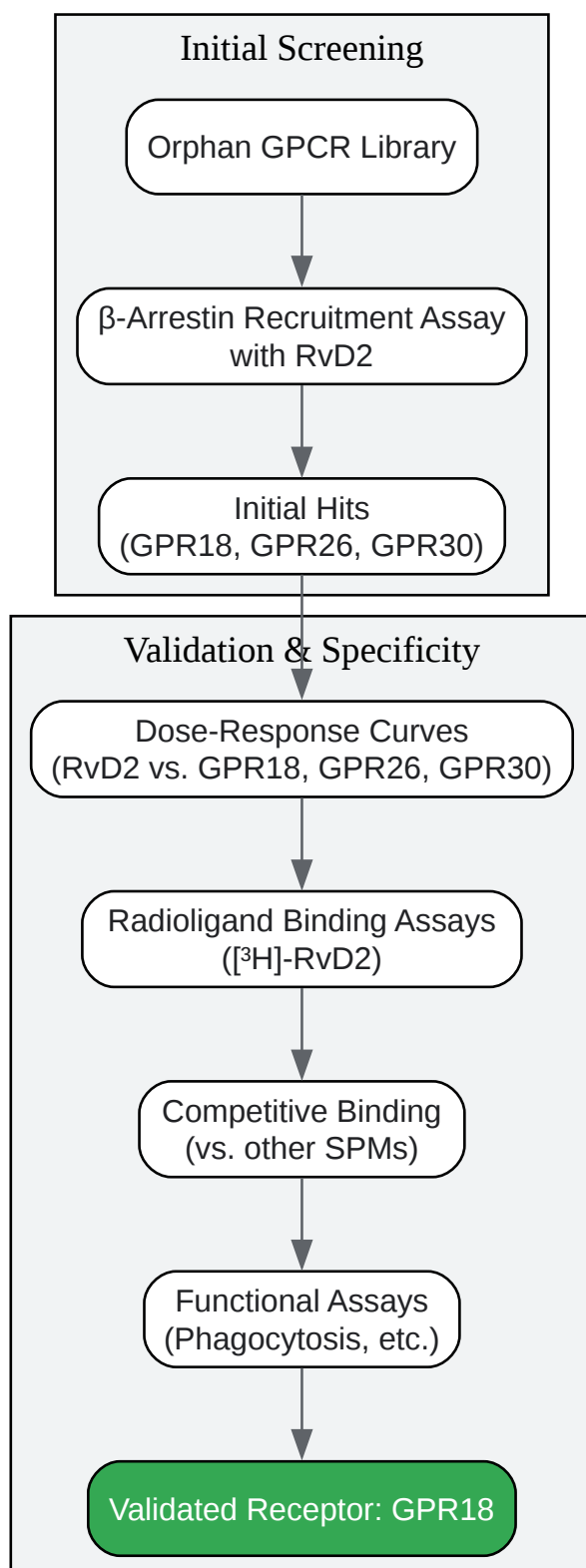
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described.



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Figure 1: Simplified signaling pathway of the RvD2-GPR18 axis.



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Figure 2: Experimental workflow for the validation of GPR18 as the RvD2 receptor.

In conclusion, a robust body of evidence from receptor screening, binding assays, and functional studies unequivocally validates GPR18 as the specific receptor for Resolvin D2. The high affinity and specificity of this interaction underscore its importance in mediating the pro-resolving actions of RvD2 and highlight the RvD2-GPR18 axis as a promising target for novel anti-inflammatory and pro-resolving therapeutics.

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